molecular formula C11H18Cl2N2 B6265658 rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans CAS No. 1807933-99-8

rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans

Cat. No. B6265658
CAS RN: 1807933-99-8
M. Wt: 249.2
InChI Key:
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Description

Rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans (rac-4-ACPD) is a cyclic derivative of amino acid, characterized by a cyclopropyl ring that has two nitrogen atoms and a methylene bridge between them. It is a small molecule that has been studied extensively in the field of neuroscience due to its ability to modulate the activity of several excitatory and inhibitory neurotransmitters. Rac-4-ACPD has been used in a variety of research applications, including studies of synaptic plasticity, learning and memory, and behavior in animal models.

Scientific Research Applications

Rac-4-ACPD has been studied extensively in the field of neuroscience for its ability to modulate the activity of several excitatory and inhibitory neurotransmitters. It has been used to study synaptic plasticity, learning and memory, and behavior in animal models. In addition, rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans has been used in studies of anxiety, depression, addiction, and pain. It has also been used to investigate the role of glutamate in learning and memory, and to study the effects of drugs on the brain.

Mechanism of Action

Rac-4-ACPD acts as a selective agonist of the metabotropic glutamate receptor (mGluR) subtype 5. This receptor is involved in the modulation of synaptic plasticity, and its activation by rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans leads to an increase in the excitability of neurons. Rac-4-ACPD also acts as an agonist of the adenosine A2A receptor, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
Rac-4-ACPD has been shown to increase the activity of several excitatory and inhibitory neurotransmitters, including glutamate, GABA, and dopamine. It has also been shown to modulate the activity of the mGluR5 and adenosine A2A receptors, which are involved in the regulation of synaptic plasticity and dopamine levels in the brain. In addition, rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans has been shown to increase the release of endocannabinoids, which are involved in the regulation of pain and anxiety.

Advantages and Limitations for Lab Experiments

Rac-4-ACPD is a relatively small molecule, which makes it easy to synthesize and store. In addition, it is relatively stable and can be stored at room temperature for long periods of time. However, it is important to note that rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans is a potent agonist of the mGluR5 and adenosine A2A receptors, and therefore caution should be taken when using it in experiments.

Future Directions

The potential applications of rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans are numerous, and further research is needed to explore its full potential. For example, rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans could be used to investigate the mechanisms underlying synaptic plasticity and learning and memory, and to study the effects of drugs and endocannabinoids on the brain. Additionally, rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans could be used to study the role of glutamate in the development of anxiety and depression, and to investigate the effects of drugs on pain. Finally, rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans could be used to study the role of the mGluR5 and adenosine A2A receptors in the regulation of dopamine levels in the brain.

Synthesis Methods

Rac-4-ACPD is synthesized through a condensation reaction between cyclopropanecarboxylic acid and aniline. The reaction is catalyzed by a base such as potassium carbonate in a solvent such as ethanol. The resulting product is a cyclic derivative of amino acid with a cyclopropyl ring that has two nitrogen atoms and a methylene bridge between them.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans involves the reaction of a cyclopropane derivative with aniline followed by methylation and quaternization with hydrochloric acid.", "Starting Materials": [ "Cyclopropane derivative", "Aniline", "Methylating agent", "Hydrochloric acid" ], "Reaction": [ "The cyclopropane derivative is reacted with aniline in the presence of a catalyst to form the desired intermediate.", "The intermediate is then methylated using a suitable methylating agent.", "The resulting product is then quaternized with hydrochloric acid to form the final compound, rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans." ] }

CAS RN

1807933-99-8

Product Name

rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.2

Purity

95

Origin of Product

United States

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